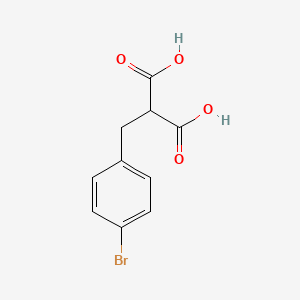

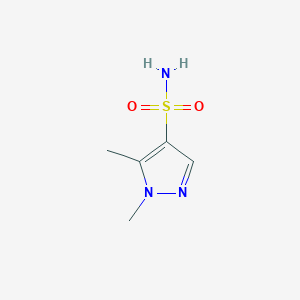

4-(溴甲基)-2,6-二叔丁基吡啶

描述

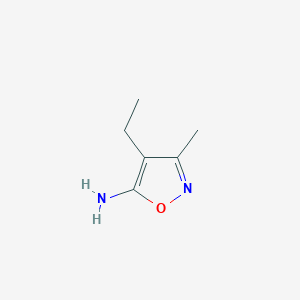

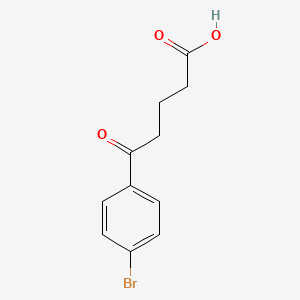

4-(Bromomethyl)-2,6-di-tert-butylpyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their potential applications in coordination chemistry and materials science. The presence of bromomethyl and di-tert-butyl groups on the pyridine ring can influence the reactivity and physical properties of the molecule, making it a candidate for further functionalization and use in the synthesis of complex molecular architectures.

Synthesis Analysis

The synthesis of related terpyridine compounds often involves the reaction of substituted pyridines with various electrophiles. For instance, the synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines has been achieved using the Kröhnke synthesis, which involves selective functionalization at the 4,4"-positions . Similarly, 2,2':6',2"-terpyridines functionalized at the 4'-position have been prepared by reacting 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles, including bromides . Although these methods do not directly describe the synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine, they provide insight into the types of reactions that could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of substituted pyridines can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . Similarly, the molecular structure of 4'-tert-butyl-2,2':6',2"-terpyridine was analyzed in the solid state, revealing how the bulky tert-butyl substituents influence the packing of the molecules and prevent typical π-interactions .

Chemical Reactions Analysis

Substituted pyridines can undergo various chemical reactions, including complex formation with metals. For instance, 4'-tert-butyl-2,2':6',2"-terpyridine has been used to synthesize homoleptic and heteroleptic metal complexes, with the tert-butyl substituent being slightly electron-releasing . The reactivity of the bromomethyl group in 4-(Bromomethyl)-2,6-di-tert-butylpyridine would likely allow for further functionalization through nucleophilic substitution reactions or coupling reactions with other organic moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted pyridines are influenced by their substituents. For example, the tert-butyl group is known to be sterically demanding and solubilizing, which can affect the solubility and crystallization behavior of the compound . The presence of a bromomethyl group would also be expected to impact the compound's reactivity, making it more susceptible to nucleophilic attack. Additionally, the electronic properties of the substituents can influence the redox behavior of the compound, as seen in cyclic voltammetric data for metal complexes of 4'-tert-butyl-2,2':6',2"-terpyridine .

科学研究应用

合成和化学反应

4-(溴甲基)-2,6-二叔丁基吡啶与其他吡啶衍生物类似,已在各种合成和化学反应背景下得到研究。例如,4-二乙氨基-2,6-二叔丁基吡啶是通过涉及酰基乙烯二硫缩醛、2-烯-1,5-二酮和吡鎓盐的序列制备的 (Potts 和 Winslow,1987 年)。此外,研究还探讨了类似化合物的性质,例如 4-乙基-2,6-二异丙基-3,5-二甲基吡啶,它由于异丙基的位阻而充当弱亲核碱 (Balaban 等人,2004 年)。

催化和化学增强

4-(溴甲基)-2,6-二叔丁基吡啶等化合物通常在催化中发挥作用。例如,4-叔丁基吡啶已被证明是 Ni(II)/Cr(II) 介导的偶联反应中的有益添加剂,可改善反应均一性、重现性和抑制不希望的副反应 (Stamos 等人,1997 年)。

材料科学应用

在材料科学中,2,6-二叔丁基吡啶等取代吡啶已被用作分级沸石中外部酸度的研究探针。这种化合物在定量研究外部酸度方面特别有效,因为它的大小阻止了它进入沸石的微孔 (Góra-Marek 等人,2014 年)。

太阳能研究

在太阳能领域,吡啶衍生物(包括 4-叔丁基吡啶)因其在染料敏化太阳能电池中的作用而受到研究。这些化合物可以影响电解液溶液中的电荷转移速率和扩散传输,从而影响太阳能电池的整体效率 (Ferdowsi 等人,2018 年)。

环境和分析化学

与 4-(溴甲基)-2,6-二叔丁基吡啶结构相似的吡啶衍生物也已用于环境和分析化学中。例如,研究探索了 2,6-二叔丁基吡啶在与环境修复和分析应用相关的吸附过程中的用途 (Miyata 和 Moffat,1980 年)。

作用机制

安全和危害

属性

IUPAC Name |

4-(bromomethyl)-2,6-ditert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGQGAXLBUQGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513259 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81142-32-7 | |

| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)